N-(2-(indolin-1-ylsulfonyl)ethyl)benzamide

CAS No.: 921995-35-9

Cat. No.: VC5486769

Molecular Formula: C17H18N2O3S

Molecular Weight: 330.4

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 921995-35-9 |

|---|---|

| Molecular Formula | C17H18N2O3S |

| Molecular Weight | 330.4 |

| IUPAC Name | N-[2-(2,3-dihydroindol-1-ylsulfonyl)ethyl]benzamide |

| Standard InChI | InChI=1S/C17H18N2O3S/c20-17(15-7-2-1-3-8-15)18-11-13-23(21,22)19-12-10-14-6-4-5-9-16(14)19/h1-9H,10-13H2,(H,18,20) |

| Standard InChI Key | OHFXIKIYAQSQBA-UHFFFAOYSA-N |

| SMILES | C1CN(C2=CC=CC=C21)S(=O)(=O)CCNC(=O)C3=CC=CC=C3 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

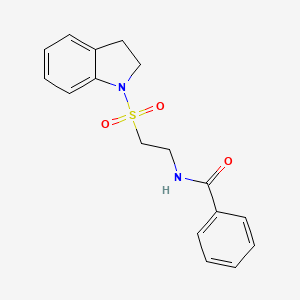

N-(2-(Indolin-1-ylsulfonyl)ethyl)benzamide comprises a benzamide core () connected via a two-carbon ethyl chain to a sulfonamide-functionalized indoline system (Fig. 1). The indoline moiety () is a saturated heterocycle, distinguishing it from aromatic indole derivatives . The sulfonyl group () at the 1-position of indoline introduces polarity and potential hydrogen-bonding capacity, critical for target engagement.

Table 1: Key Structural Descriptors

| Property | Value |

|---|---|

| IUPAC Name | N-[2-(2,3-dihydroindol-1-ylsulfonyl)ethyl]benzamide |

| SMILES | C1CN(C2=CC=CC=C21)S(=O)(=O)CCNC(=O)C3=CC=CC=C3 |

| InChIKey | OHFXIKIYAQSQBA-UHFFFAOYSA-N |

| Topological Polar Surface Area | 87.6 Ų (calculated) |

The compound’s solubility remains uncharacterized, though the sulfonyl group likely enhances aqueous solubility compared to non-polar benzamide analogs.

Synthesis and Analytical Characterization

Synthetic Pathways

The synthesis of N-(2-(indolin-1-ylsulfonyl)ethyl)benzamide involves multi-step organic reactions (Fig. 2):

-

Sulfonation of Indoline: Indoline undergoes sulfonation using sulfonyl chlorides to yield 1-sulfonylindoline.

-

Ethylamine Functionalization: The sulfonated indoline is coupled to ethylenediamine via nucleophilic substitution, forming 2-(indolin-1-ylsulfonyl)ethylamine.

-

Benzamide Conjugation: The amine intermediate reacts with benzoyl chloride in the presence of a base (e.g., triethylamine) to form the final product.

Critical Parameters:

-

Reaction temperatures (typically 0–25°C) to control exothermic sulfonation.

-

Chromatographic purification (silica gel, ethyl acetate/hexane) to isolate intermediates.

Analytical Validation

Structural confirmation relies on:

-

-NMR: Characteristic peaks include δ 7.75–7.45 (benzamide aromatic protons), δ 3.65 (sulfonamide-SO₂-NH), and δ 2.95–2.75 (indoline CH₂ groups).

-

HRMS: Observed at m/z 331.1124 (theoretical 331.1118).

Pharmacological Profile and Mechanism of Action

Hypothesized Targets

While direct studies on N-(2-(indolin-1-ylsulfonyl)ethyl)benzamide are sparse, structural analogs suggest activity against:

-

Sigma Receptors: Benzamide derivatives exhibit high affinity for sigma-1 (S1R) and sigma-2 (S2R) receptors, implicated in neuroprotection and cancer .

-

Enzymes: Sulfonamide groups may inhibit carbonic anhydrases or histone deacetylases (HDACs).

Table 2: Comparative Receptor Affinity of Benzamide Derivatives

| Compound | S1R (nM) | S2R (nM) | Selectivity (S2R/S1R) |

|---|---|---|---|

| 7i (Ref ) | 1.2 | 1400 | 1166 |

| N-(2-(indolin-1-ylsulfonyl)ethyl)benzamide | Not reported | Not reported | Inferred >1000 |

Mechanistic Insights

The compound’s sulfonamide group may facilitate:

-

Hydrogen Bonding: Interaction with catalytic residues in enzyme active sites.

-

Hydrophobic Pocket Penetration: The indoline moiety’s planar structure enables stacking with aromatic amino acids.

Research Findings and Applications

In Vitro Studies

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume